molecular formula C19H27ClN2O3S B298624 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide

Numéro de catalogue B298624
Poids moléculaire: 398.9 g/mol
Clé InChI: KWFQNNCTGXBLSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide, commonly known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. The mTOR pathway is involved in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. CC-115 has been shown to have potential as an anticancer agent and has been the subject of extensive research in recent years.

Mécanisme D'action

CC-115 inhibits the mTOR pathway by targeting two proteins, mTORC1 and mTORC2. By inhibiting mTORC1, CC-115 blocks the translation of mRNA into protein, which is necessary for cell growth and survival. By inhibiting mTORC2, CC-115 blocks the activation of the Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CC-115 has been shown to have several biochemical and physiological effects. In addition to inhibiting the mTOR pathway, CC-115 can also inhibit the PI3K pathway, which is involved in cell survival and proliferation. CC-115 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CC-115 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve potency and selectivity. It can also be used in combination with other drugs to enhance its efficacy. However, CC-115 also has limitations, including its poor solubility and potential toxicity at high doses.

Orientations Futures

There are several future directions for research on CC-115. One area of focus is the development of more potent and selective inhibitors of the mTOR pathway. Another area of focus is the identification of biomarkers that can be used to predict response to CC-115. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of CC-115 in humans.
Conclusion
In conclusion, CC-115 is a small molecule inhibitor that targets the mTOR pathway and has potential as an anticancer agent. It has been extensively studied in preclinical models of cancer and has several advantages as a research tool. However, further research is needed to optimize its efficacy and safety for use in humans.

Méthodes De Synthèse

The synthesis of CC-115 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form 4-chlorobenzenesulfonamide cyclohexylamine. The resulting compound is then reacted with cyclopentanone to form CC-115. The synthesis of CC-115 has been optimized to improve yield and purity, making it a viable candidate for further research.

Applications De Recherche Scientifique

CC-115 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and glioblastoma. In vitro studies have shown that CC-115 inhibits the growth of cancer cells by blocking the mTOR pathway. In vivo studies have demonstrated that CC-115 can inhibit tumor growth and improve survival in animal models of cancer.

Propriétés

Nom du produit

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide

Formule moléculaire

C19H27ClN2O3S

Poids moléculaire

398.9 g/mol

Nom IUPAC

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C19H27ClN2O3S/c20-15-10-12-18(13-11-15)26(24,25)22(17-8-2-1-3-9-17)14-19(23)21-16-6-4-5-7-16/h10-13,16-17H,1-9,14H2,(H,21,23)

Clé InChI

KWFQNNCTGXBLSL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

C1CCC(CC1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.